methyl 4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate
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Overview
Description
Scientific Research Applications
Transparent Aromatic Polyimides
Transparent polyimides synthesized from thiophenyl-substituted benzidines, including 2,2′-Bis(thiophenyl)benzidine (BTPB), show high refractive indices, small birefringences, and good thermomechanical stabilities. These properties make them suitable for applications requiring transparent materials with high optical performance and stability, such as in the electronics and aerospace industries (Tapaswi et al., 2015).
Modification of Electrophilic Centers
Kinetic studies on the reactions of O-4-nitrophenyl thionobenzoates with pyridines reveal that modifying the electrophilic center from C=O to C=S influences the reaction mechanism. This information is valuable for designing chemical reactions and understanding the reactivity of similar compounds in organic synthesis (Um et al., 2006).
Photophysical Properties of Modified Methyl Salicylate Derivatives
The study of S, N, and Se-modified methyl salicylate derivatives, including methyl 2-hydroxy-4-(thiophen-2-yl)benzoate, provides insights into their photophysical properties. These findings can be applied to the development of organic light-emitting diodes (OLEDs) and other photonic devices (Yoon et al., 2019).
Supramolecular Liquid Crystals
The formation of supramolecular liquid crystals through hydrogen-bonding interactions between non-mesomorphic compounds, including those with pyridine-based derivatives, indicates potential applications in the field of liquid crystal displays (LCDs) and other optical devices (Naoum et al., 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[(2-thiophen-2-ylpyridin-4-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-24-18(21)14-4-6-15(7-5-14)26(22,23)20-12-13-8-9-19-16(11-13)17-3-2-10-25-17/h2-11,20H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGZRIJFCNNXIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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